molecular formula C17H23N5O2 B5781741 N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide

N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide

Cat. No. B5781741
M. Wt: 329.4 g/mol
InChI Key: TXCVSWWLZLDBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit potent pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cell division and DNA replication. This leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been found to have a low toxicity profile, indicating that it may be a safe and effective treatment option.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that the compound may be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential for combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action and to explore the compound's potential for the treatment of other diseases.

Synthesis Methods

The synthesis of N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide involves the reaction of 2-(4-(methylthio)phenyl)-1H-benzimidazole with N-(2-bromoethyl)-4-(4-methyl-1-piperazinyl)acetamide. The reaction is carried out in the presence of a base and a solvent, and the product is purified through column chromatography. The yield of the product is typically around 70%.

Scientific Research Applications

N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12(23)18-14-4-5-16-15(10-14)19-17(20(16)3)11-21-6-8-22(9-7-21)13(2)24/h4-5,10H,6-9,11H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCVSWWLZLDBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[2-(4-acetylpiperazin-1-ylmethyl)-1-methyl-1H-benzoimidazol-5-yl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.